2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has the molecular formula C₁₅H₁₃N₃O and a molecular weight of approximately 253.28 g/mol. The structure features an aniline moiety connected to a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group. This compound exhibits unique electronic properties due to the presence of both aromatic and heterocyclic systems, making it a subject of interest in various fields of research.
1,2,4-Oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities. Specifically, studies indicate that compounds similar to 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline show potential as:
Several methods exist for synthesizing 1,2,4-oxadiazole derivatives:
The applications of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline are diverse:
Research on the interactions of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline with biological systems is ongoing. Preliminary studies suggest that it may interact with various biomolecules such as proteins and nucleic acids, influencing their function. Detailed interaction studies are necessary to elucidate these mechanisms further.
Several compounds share structural similarities with 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline | Similar oxadiazole ring | Potentially different biological activity |
| N-benzyl-2-(5-aryl-1,3,4-oxadiazol-2-yl)aniline | Different substitution pattern | Broader spectrum of biological activities |
| 5-(adamantan-1-yl)-3-anilinomethyl-2,3-dihydro-1,3,4-oxadiazole | Contains adamantane structure | Unique physical properties |
These compounds highlight the versatility and potential applications of oxadiazole derivatives in various fields.
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline represents a heterocyclic aromatic compound with the molecular formula C₁₅H₁₃N₃O and a molecular weight ranging from 251.28 to 253.28 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 58589-02-9 and exhibits a complex molecular architecture comprising three distinct aromatic systems interconnected through a five-membered oxadiazole ring [1] [2].
The molecular composition consists of fifteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom arranged in a specific geometric configuration [1] [2]. The structure features an aniline moiety positioned at the ortho position relative to the 1,2,4-oxadiazole ring, which is further substituted with a 4-methylphenyl group [1]. This arrangement creates a conjugated system that extends across the entire molecular framework, contributing to the compound's unique electronic properties [4].
Table 1: Basic Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O |
| Molecular Weight (g/mol) | 251.28 - 253.28 |
| CAS Number | 58589-02-9 |
| Density (g/cm³) | 1.209 |
| Boiling Point (°C) | 444.6 |
| Flash Point (°C) | 222.7 |
| Index of Refraction | 1.619 |
| Polar Surface Area (Ų) | 64.94 |
| LogP | 3.875 |
The compound demonstrates significant thermal stability with a boiling point of 444.6°C at 760 millimeters of mercury and a flash point of 222.7°C [1]. The density of 1.209 grams per cubic centimeter indicates a relatively compact molecular structure, while the polar surface area of 64.94 square angstroms suggests moderate polarity [1]. The logarithm of the partition coefficient value of 3.875 indicates considerable lipophilicity, which influences the compound's solubility characteristics and potential membrane permeability [1].
The 1,2,4-oxadiazole ring serves as the central heterocyclic core of the molecule, exhibiting distinctive structural and electronic characteristics that distinguish it from other oxadiazole isomers [5] [6]. This five-membered aromatic ring contains two nitrogen atoms at positions 1 and 4, with an oxygen atom at position 2, creating an electron-deficient heterocyclic system [5] [7]. The ring demonstrates a Bird aromaticity index of approximately 53, indicating moderate aromatic character comparable to other five-membered heterocycles [8].
The 1,2,4-oxadiazole ring exhibits unique reactivity patterns due to its electron distribution and the presence of multiple heteroatoms [7] . The nitrogen atom at position 3 displays nucleophilic character, while the carbon atoms exhibit electrophilic properties, making the ring susceptible to various chemical transformations [7]. The oxygen-nitrogen bond within the ring represents a point of potential cleavage under specific conditions, contributing to the compound's reactivity profile [7].
The ring system demonstrates relatively low aromaticity compared to benzene, with the oxygen-nitrogen bond being particularly labile [7]. This characteristic enables various rearrangement reactions, including the Boulton-Katritzky rearrangement, which can lead to the formation of alternative heterocyclic systems under thermal conditions [7]. The electrophilic nature of the nitrogen atom at position 2 is attributed to the polarized and easily cleavable oxygen-nitrogen bond [7].
The molecular configuration of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline exhibits a predominantly planar arrangement due to the extensive conjugation across the aromatic systems [4] [10]. The compound exists in a stable configuration where the aniline group, oxadiazole ring, and methylphenyl substituent are arranged to maximize orbital overlap and minimize steric hindrance [4] [11].
Computational studies utilizing density functional theory methods have revealed that the compound maintains a relatively rigid conformation with limited rotational freedom around the inter-ring bonds [4] [12]. The torsional angles between the aromatic rings are constrained by the conjugated system, resulting in a planar or near-planar molecular geometry [4] [11]. This planar configuration facilitates effective π-electron delocalization across the entire molecular framework [4].
The conformational stability is further enhanced by the presence of intramolecular interactions, including potential hydrogen bonding between the aniline nitrogen and the oxadiazole ring system [11] [12]. The methyl substituent on the phenyl ring adopts a position that minimizes steric interference while maintaining the overall planarity of the aromatic system [11] [13]. Molecular dynamics simulations have indicated that the compound exhibits minimal conformational flexibility under standard conditions [12].
The electronic properties of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline are characterized by a complex distribution of electron density across the conjugated system [4] [10]. The highest occupied molecular orbital is primarily localized on the aniline moiety, while the lowest unoccupied molecular orbital is distributed across the oxadiazole ring and the methylphenyl substituent [4] [10].
The compound exhibits frontier molecular orbital energies with the highest occupied molecular orbital ranging from -5.75 to -6.20 electron volts and the lowest unoccupied molecular orbital ranging from -2.78 to -2.89 electron volts [4] [14]. This results in a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 2.86 to 3.42 electron volts, indicating moderate electronic stability [4] [14].
Table 2: Electronic Properties and Frontier Molecular Orbital Data
| Property | Value |
|---|---|
| Aromaticity Index (Bird) | ~53 (1,2,4-oxadiazole ring) |
| Dipole Moment (D) | ~3.38 (estimated) |
| Ionization Energy (eV) | ~11.79 (estimated) |
| HOMO Energy (eV) | -5.75 to -6.20 |
| LUMO Energy (eV) | -2.78 to -2.89 |
| HOMO-LUMO Gap (eV) | 2.86 to 3.42 |
| Electronegativity (eV) | 4.27 to 4.55 |
| Hardness (eV) | 1.43 to 1.71 |
| Softness (eV⁻¹) | 0.29 to 0.35 |
The molecular electrostatic potential analysis reveals regions of negative electrostatic potential concentrated on the nitrogen atoms of both the aniline and oxadiazole rings, indicating sites favorable for electrophilic attack [4] [12]. The positive electrostatic potential regions are primarily located on the hydrogen atoms of the aromatic rings, suggesting potential sites for nucleophilic interactions [4] [12]. The dipole moment of the compound is estimated at approximately 3.38 Debye units, reflecting the asymmetric distribution of electron density [8] [12].
The electron density distribution shows significant delocalization across the conjugated system, with the oxadiazole ring acting as an electron-withdrawing group relative to the aniline moiety [4] . This electronic arrangement influences the compound's reactivity patterns and potential for intermolecular interactions [4] . The ionization energy of approximately 11.79 electron volts indicates moderate electron-donating ability compared to simple aromatic compounds [8] [15].
The structural analysis of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline in comparison with related heterocyclic compounds reveals significant differences in electronic properties and molecular architecture [16] [17] . The 1,2,4-oxadiazole isomer exhibits distinct characteristics compared to the 1,3,4-oxadiazole analogs, particularly in terms of electron distribution and reactivity patterns [6] .
Table 3: Structural Comparison with Similar Heterocyclic Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Oxadiazole Type | Key Structural Feature |
|---|---|---|---|---|
| 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline | C₁₅H₁₃N₃O | 251.28 | 1,2,4-oxadiazole | ortho-aniline to oxadiazole |
| 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline | C₁₅H₁₃N₃O | 251.28 | 1,2,4-oxadiazole | para-aniline to oxadiazole |
| 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline | C₁₅H₁₃N₃O | 251.28 | 1,3,4-oxadiazole | para-aniline to oxadiazole |
| 4-(1,2,4-Oxadiazol-3-yl)aniline | C₈H₇N₃O | 161.16 | 1,2,4-oxadiazole | Simple oxadiazole-aniline |
| 4-(1,3,4-oxadiazol-2-yl)aniline | C₈H₇N₃O | 161.16 | 1,3,4-oxadiazole | Simple oxadiazole-aniline |
The 1,2,4-oxadiazole derivatives demonstrate more electron-deficient ring systems compared to their 1,3,4-oxadiazole counterparts, resulting in enhanced electrophilic character and different reactivity profiles [18]. The positioning of the heteroatoms within the oxadiazole ring significantly influences the electronic distribution and subsequent chemical behavior [6] . The 1,2,4-oxadiazole isomer shows greater susceptibility to nucleophilic attack due to the electron-withdrawing effect of the nitrogen-oxygen arrangement .
Comparative studies with thiadiazole analogs reveal that oxadiazole compounds generally exhibit higher electronegativity and different hydrogen bonding patterns [18]. The oxygen atom in the oxadiazole ring provides different electronic properties compared to the sulfur atom in thiadiazole derivatives, resulting in distinct pharmacological and chemical characteristics [18]. The oxadiazole ring system demonstrates better metabolic stability and different tissue distribution patterns compared to structurally related heterocycles [18].